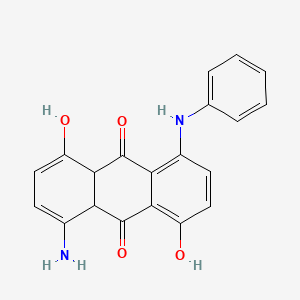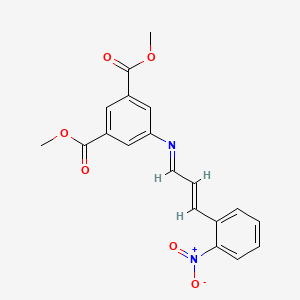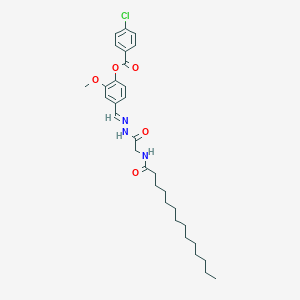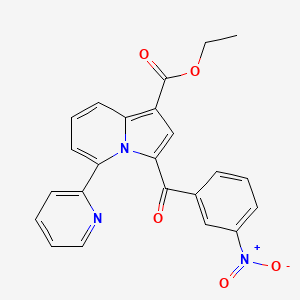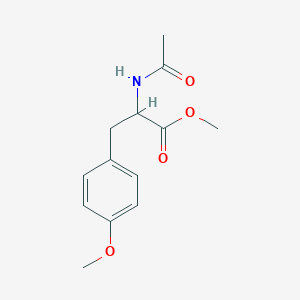
N-Acetyl-O-methyl-L-tyrosine methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-O-methyl-L-tyrosine methyl ester is a derivative of the amino acid tyrosine. It is characterized by the presence of an acetyl group attached to the nitrogen atom, a methyl group attached to the oxygen atom of the phenolic hydroxyl group, and a methyl ester group attached to the carboxyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-O-methyl-L-tyrosine methyl ester typically involves the acetylation of L-tyrosine followed by methylation and esterification. One efficient method described involves the conversion of N-acetyl-L-tyrosine methyl ester to the optically pure O-methyl derivative by reaction with diazomethane . The saponification of N-acetyl-L-tyrosine methyl ester is also a convenient route to N-acetyl-L-tyrosine, which can then be converted to the O-methyl derivative via the Williamson synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including the use of automated reactors and optimized reaction conditions, would likely apply to the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-O-methyl-L-tyrosine methyl ester can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetyl and methyl ester groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Acidic or basic conditions can facilitate the substitution of acetyl and ester groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group would yield quinones, while reduction of the carbonyl groups would yield alcohols.
Aplicaciones Científicas De Investigación
N-Acetyl-O-methyl-L-tyrosine methyl ester has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-Acetyl-O-methyl-L-tyrosine methyl ester involves its conversion to L-tyrosine in the body. This conversion is facilitated by enzymatic hydrolysis of the acetyl and methyl ester groups. L-tyrosine is then utilized in various metabolic pathways, including the synthesis of neurotransmitters and hormones .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-L-tyrosine ethyl ester: Similar in structure but with an ethyl ester group instead of a methyl ester group.
L-Tyrosine methyl ester: Lacks the acetyl group but has a methyl ester group.
N-Methyl-L-tyrosine: Contains a methyl group on the nitrogen atom instead of an acetyl group.
Uniqueness
N-Acetyl-O-methyl-L-tyrosine methyl ester is unique due to its combination of acetyl, methyl, and ester groups, which confer stability and enhance its bioavailability compared to other tyrosine derivatives .
Propiedades
IUPAC Name |
methyl 2-acetamido-3-(4-methoxyphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-9(15)14-12(13(16)18-3)8-10-4-6-11(17-2)7-5-10/h4-7,12H,8H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLXPKBWRUCQAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







